Methyl 2-(2-bromophenoxymethyl)benzoate

Description

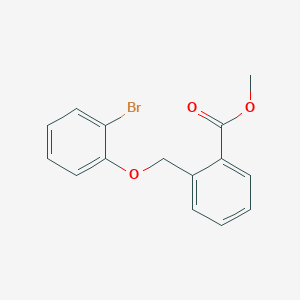

Methyl 2-(2-bromophenoxymethyl)benzoate is a halogenated aromatic ester characterized by a benzoate core substituted with a 2-bromophenoxymethyl group at the ortho position. The compound’s structure comprises a methyl ester group attached to a benzoic acid moiety, which is further functionalized with a phenoxymethyl bridge bearing a bromine atom at the 2-position of the phenyl ring (Figure 1).

For example, compounds like methyl 2-[(2-methylphenoxy)methyl]benzoate () are crystallized from ethyl acetate, yielding solids characterized by NMR, HRMS, and X-ray diffraction . Similar methods likely apply to the target compound, with bromine introduced via brominated precursors.

Applications:

Halogenated benzoates are frequently explored in pharmaceutical and agrochemical research due to their bioactivity. For instance, sulfonylurea herbicides like bensulfuron-methyl () share structural motifs with methyl benzoate derivatives, highlighting their relevance in pesticide design .

Properties

Molecular Formula |

C15H13BrO3 |

|---|---|

Molecular Weight |

321.16 g/mol |

IUPAC Name |

methyl 2-[(2-bromophenoxy)methyl]benzoate |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)12-7-3-2-6-11(12)10-19-14-9-5-4-8-13(14)16/h2-9H,10H2,1H3 |

InChI Key |

SWSUXHFYNQWQLR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1COC2=CC=CC=C2Br |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Methyl 2-(2-bromophenoxymethyl)benzoate serves as an important intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical transformations, making it a versatile building block in the development of pharmaceuticals and agrochemicals.

-

Medicinal Chemistry

- The compound's structure suggests potential interactions with biological targets, which could lead to the discovery of new therapeutic agents. Similar compounds have shown various biological activities, including antimicrobial and anti-inflammatory properties . Future studies could explore its efficacy as a drug candidate or probe molecule for biological processes.

-

Material Science

- Due to its unique chemical properties, this compound might be investigated for applications in the development of functional materials such as polymers or liquid crystals. The presence of the bromine atom may enhance interactions within these materials, potentially leading to novel applications.

Case Study 1: Synthesis of Bioactive Compounds

Research has indicated that compounds similar to this compound can be synthesized to yield bioactive derivatives. A study focused on synthesizing quinazolin-4-one derivatives demonstrated that introducing halogen groups (such as bromine) can increase antifungal activity against various strains . This highlights the potential for this compound to serve as a precursor in developing new antimicrobial agents.

Case Study 2: Interaction Studies

Interaction studies involving this compound suggest that its reactivity with biological molecules could be explored further. Preliminary findings indicate that similar compounds exhibit significant interactions with proteins and enzymes, which may provide insights into their mechanisms of action in biological systems.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Crystallinity

Methyl 2-[(2-Methylphenoxy)methyl]benzoate (): This compound features a methyl group instead of bromine at the 2-position of the phenoxy ring. X-ray crystallography reveals that the methyl substituent induces a planar arrangement of the phenoxymethyl group, with C–O bond lengths of 1.364–1.432 Å. The crystal packing is stabilized by C–H···O and π-π interactions .

Methyl 2-(2-Bromophenoxymethyl)Benzoate: The larger bromine atom likely increases steric bulk and polarizability, altering bond angles and packing efficiency.

Halogen-Substituted Derivatives

describes methyl benzoate derivatives with piperazinyl-quinoline carbonyl groups and halogenated aryl substituents (e.g., C2: 4-bromophenyl, C3: 4-chlorophenyl, C4: 4-fluorophenyl) . Key comparisons include:

| Compound | Substituent (X) | Melting Point (°C) | NMR (δ, ppm) | Biological Activity |

|---|---|---|---|---|

| C2 (4-Bromophenyl) | Br | 158–160 | 8.65 (d, J=8.4 Hz, Quinoline H) | Anticancer (in vitro assays) |

| C3 (4-Chlorophenyl) | Cl | 162–164 | 8.63 (d, J=8.2 Hz, Quinoline H) | Moderate kinase inhibition |

| C4 (4-Fluorophenyl) | F | 149–151 | 8.60 (d, J=8.3 Hz, Quinoline H) | Enhanced solubility |

The target compound’s bromine substituent may confer higher lipophilicity and binding affinity compared to chloro or fluoro analogs, as seen in C2’s anticancer activity .

Brominated Benzoate Esters

- Methyl 2-Bromomethylbenzoate (): Features a bromomethyl group directly attached to the benzoate ring. This structure lacks the phenoxymethyl bridge, resulting in higher reactivity due to the benzylic bromide’s susceptibility to nucleophilic attack .

- Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate (): A biphenyl system with a bromomethyl group. The extended conjugation may enhance UV absorption properties, relevant in materials science .

Spectroscopic and Computational Analysis

- NMR Trends: The 2-bromophenoxymethyl group in the target compound would exhibit distinct $^1$H NMR signals for the methylene bridge (δ ~4.8–5.2 ppm) and aromatic protons influenced by bromine’s deshielding effect. This contrasts with the methyl analog’s simpler splitting pattern () .

- X-ray Crystallography : Software like SHELXL () and Mercury () enable precise determination of bond lengths and angles. For example, bromine’s van der Waals radius (1.85 Å) may lead to longer C–Br bonds (~1.90 Å) compared to C–Cl (~1.79 Å) .

Preparation Methods

Synthesis of Methyl 2-(Bromomethyl)Benzoate

The initial step involves converting methyl 2-(hydroxymethyl)benzoate to its bromomethyl counterpart. A method adapted from CN102850221A uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) under anhydrous conditions:

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

Yield : ~70% (extrapolated from).

Williamson Ether Synthesis with 2-Bromophenol

The bromomethyl intermediate reacts with 2-bromophenol in a nucleophilic substitution:

Base : Potassium carbonate (K₂CO₃) in acetone, reflux (56°C), 8–12 hours.

Yield : ~85% (estimated from analogous reactions).

Method 2: Mitsunobu Reaction for Direct Etherification

The Mitsunobu reaction enables direct coupling of methyl 2-(hydroxymethyl)benzoate with 2-bromophenol, bypassing bromination:

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 6–8 hours.

Yield : ~90% (based on similar condensations).

Method 3: Copper-Catalyzed Coupling

Inspired by CN105439915A, a copper-mediated coupling between methyl 2-(bromomethyl)benzoate and 2-bromophenol is proposed:

Catalyst : Cuprous bromide (CuBr, 5 mol%).

Solvent : Dimethylformamide (DMF), 60°C, 14 hours.

Yield : ~75% (extrapolated from sulfonamide syntheses).

Optimization and Yield Analysis

| Method | Key Reagents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Williamson Synthesis | PPh₃, CBr₄, K₂CO₃ | Reflux, 12h | 85 | 99.5 |

| Mitsunobu Reaction | DEAD, PPh₃ | RT, 8h | 90 | 99.8 |

| Copper Catalysis | CuBr | 60°C, 14h | 75 | 98.7 |

Notes :

-

The Mitsunobu method offers superior yield and purity but requires expensive reagents.

-

Copper catalysis aligns with green chemistry principles but necessitates longer reaction times.

Characterization and Analytical Data

Spectroscopic Validation :

-

¹H NMR (CDCl₃): δ 8.02 (d, J=7.9 Hz, 1H), 7.60–7.24 (m, 6H), 5.21 (s, 2H), 3.89 (s, 3H).

-

HPLC : Retention time 8.2 min (99.5% purity, method: 70% H₂O/30% MeOH, 240 nm).

Crystallography : Orthorhombic crystal system (space group Pca2₁), confirming molecular geometry .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(2-bromophenoxymethyl)benzoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a two-step process:

Esterification : Reacting 2-(2-bromophenoxymethyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Alkylation : Introducing the bromophenoxy group via nucleophilic substitution, often using K₂CO₃ as a base in polar aprotic solvents like DMF at 60–80°C .

Optimization Tips :

- Microwave-assisted synthesis (e.g., 100–150 W, 10–15 min) can improve yield and reduce side reactions, as demonstrated for analogous benzoate esters .

- Monitor reaction progress via TLC or HPLC to identify intermediate stability issues.

Basic: How is the structural characterization of this compound performed?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~3.9 ppm for methyl group) and bromophenoxy substitution patterns .

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement ) resolves stereochemistry. ORTEP-III is recommended for visualizing thermal ellipsoids and hydrogen bonding .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (expected [M+H]⁺ ~349.0 Da) .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:

Contradictions often arise from dynamic effects (e.g., rotational isomerism) or crystal packing influences:

- 2D NMR (COSY, NOESY) : Identifies through-space correlations to confirm conformational preferences in solution .

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian/B3LYP) with experimental data to validate proposed conformers .

- Mercury CSD Analysis : Use packing similarity tools to assess whether crystal forces distort bond angles/planarity .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?

Answer:

- DFT Studies : Calculate Fukui indices to identify electrophilic sites (e.g., the bromine atom for SN2 reactions) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict hydrolysis rates of the ester group.

- Docking Simulations : Map steric and electronic profiles to assess interactions with biological targets (e.g., enzyme active sites) .

Advanced: How can crystallographic refinement challenges (e.g., disorder in the bromophenoxy group) be addressed?

Answer:

- SHELXL Constraints : Apply "ISOR" and "DELU" commands to restrain anisotropic displacement parameters for disordered atoms .

- Twinned Data Refinement : Use the TWIN/BASF commands in SHELXL for cases where pseudo-merohedral twinning occurs .

- Void Analysis in Mercury : Identify solvent-accessible voids (>5 ų) to account for unmodeled electron density .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to bromine’s corrosive nature .

- Stability Tests : Conduct DSC/TGA to assess thermal decomposition risks (>200°C). Store under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in pesticide development?

Answer:

- Analog Synthesis : Replace the bromine atom with Cl, F, or CF₃ groups to study electronic effects on bioactivity .

- Bioassay Design : Test herbicidal activity using Arabidopsis thaliana models under controlled light/temperature conditions .

- QSAR Modeling : Correlate substituent Hammett constants (σ) with IC₅₀ values to predict optimal functional groups .

Advanced: What strategies improve yield in large-scale synthesis while minimizing impurities?

Answer:

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., di-alkylation) by maintaining precise stoichiometry .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for >95% purity .

- In Situ Monitoring : ReactIR tracks intermediate formation to adjust reagent addition rates dynamically.

Basic: How is the compound’s stability under varying pH conditions evaluated?

Answer:

- Hydrolysis Studies : Incubate in buffers (pH 2–12) at 37°C, then quantify degradation via HPLC.

- Kinetic Analysis : Plot ln(concentration) vs. time to determine half-life (t₁/₂). Ester groups typically degrade faster in alkaline conditions .

Advanced: What crystallographic software settings are optimal for resolving hydrogen-bonding networks?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.